5-Nonen-4-one, 2,6,8-trimethyl-, (E)-
Overview
Description
5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is an organic compound with the molecular formula C12H22O. It is a member of the family of unsaturated aliphatic ketones and is known for its unique chemical structure, which includes a nonene backbone with three methyl groups at positions 2, 6, and 8, and a ketone functional group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- typically involves the use of starting materials such as alkenes and ketones. One common method involves the aldol condensation of 2,6,8-trimethyl-1-nonene with a suitable aldehyde or ketone under basic conditions. The reaction is followed by dehydration to form the desired unsaturated ketone .
Industrial Production Methods
In an industrial setting, the production of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Nonen-4-one, 2,6,8-trimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used
Scientific Research Applications
5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is utilized in several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unsaturated ketone structure allows it to participate in various chemical reactions, including Michael addition and nucleophilic attack. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Nonene, 4,6,8-trimethyl-: Similar in structure but lacks the ketone functional group.
2,6,8-Trimethyl-5-nonen-4-one: Another isomer with a different arrangement of the double bond
Uniqueness
5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is unique due to its specific arrangement of methyl groups and the position of the ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,6,8-trimethylnon-5-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBBNKHEUWCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(=O)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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